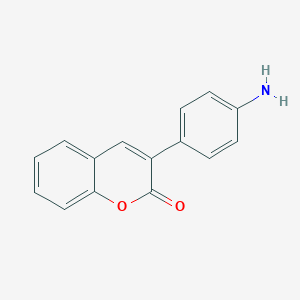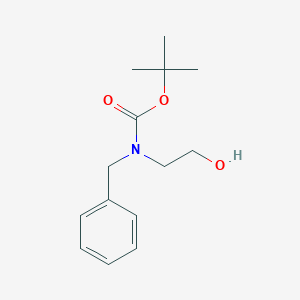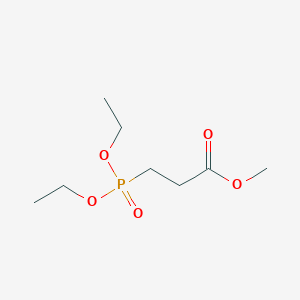
Methyl 3-(diethoxyphosphoryl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(diethoxyphosphoryl)propanoate is an organic compound that belongs to the class of phosphonate esters It is characterized by the presence of a diethoxyphosphoryl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(diethoxyphosphoryl)propanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via a Michael addition mechanism, resulting in the formation of the desired product.
Reaction Conditions:
Reactants: Methyl acrylate, diethyl phosphite
Catalyst/Base: Sodium hydride
Solvent: Tetrahydrofuran
Temperature: Room temperature
Time: Several hours
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(diethoxyphosphoryl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethoxyphosphoryl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, amines
Major Products
Oxidation: Phosphonic acids
Reduction: Alcohols
Substitution: Substituted phosphonates
Scientific Research Applications
Methyl 3-(diethoxyphosphoryl)propanoate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a prodrug or a pharmacophore in drug design.
Materials Science: Utilized in the development of novel materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of methyl 3-(diethoxyphosphoryl)propanoate depends on its application. In medicinal chemistry, it may act as a prodrug, undergoing enzymatic hydrolysis to release the active drug. The molecular targets and pathways involved can vary based on the specific drug design and therapeutic area.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(dimethoxyphosphoryl)propanoate
- Ethyl 3-(diethoxyphosphoryl)propanoate
- Methyl 3-(diethoxyphosphoryl)butanoate
Uniqueness
Methyl 3-(diethoxyphosphoryl)propanoate is unique due to its specific diethoxyphosphoryl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability, making it suitable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
methyl 3-diethoxyphosphorylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-4-12-14(10,13-5-2)7-6-8(9)11-3/h4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMSAFGVEZUMPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC(=O)OC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297925 |
Source


|
| Record name | methyl 3-(diethoxyphosphoryl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-94-3 |
Source


|
| Record name | NSC119293 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-(diethoxyphosphoryl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
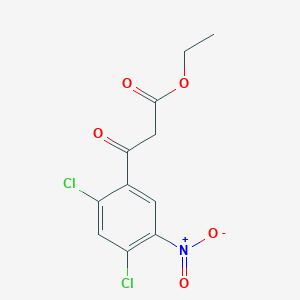
![1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL](/img/structure/B175813.png)
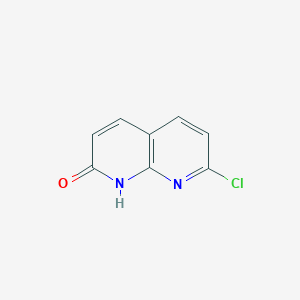
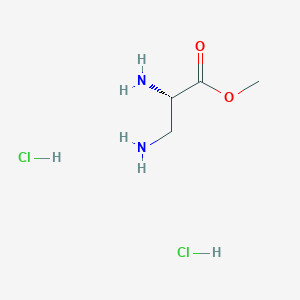
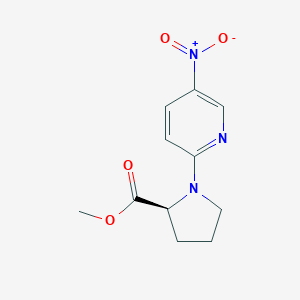


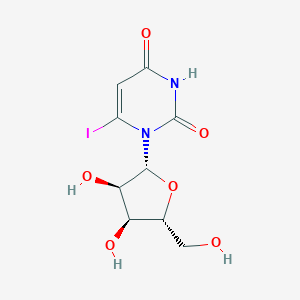
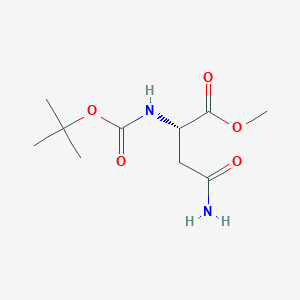
![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester](/img/structure/B175840.png)
